Cyclopenta[b]thiopyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
271-17-0 |
|---|---|
Molecular Formula |
C8H6S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
cyclopenta[b]thiopyran |
InChI |
InChI=1S/C8H6S/c1-3-7-4-2-6-9-8(7)5-1/h1-6H |
InChI Key |
BIDAKHHAMURWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CSC2=C1 |
Origin of Product |
United States |
Historical Context and Evolution of Fused Thiopyran Chemistry
The chemistry of heterocyclic compounds is a vast and historically rich field, with foundational discoveries dating back to the 19th century. Within this field, sulfur-containing heterocycles have been a cornerstone, with five-membered rings like thiophene (B33073) being extensively studied and utilized. However, the exploration of six-membered sulfur heterocycles, such as thiopyran, and their fused derivatives has been comparatively less extensive. This disparity can be attributed to greater synthetic challenges and, in some cases, the lower stability of thiopyran-based systems. bohrium.comresearchgate.net
Historically, the synthesis of fused thiopyran systems has relied on various classical organic reactions. The hetero-Diels-Alder reaction has been a key approach for constructing the thiopyran ring, using heterodienes like 5-arylidenethiorhodanines. nih.gov Other methods include tandem and domino reactions, which allow for the construction of complex polycyclic systems in a single sequence. nih.gov
A significant evolution in the synthesis of fused thiopyrans, including the cyclopenta[b]thiopyran scaffold, has been the development of modern catalytic methods. A notable advancement is the use of platinum(II) catalysis for the intramolecular ring-expanding cycloisomerization of thiophene-containing precursors. acs.orgacs.orgnih.govacs.org This methodology allows for the conversion of more readily available five-membered thiophene rings into the six-membered thiopyran core. bohrium.comacs.orgacs.orgnih.gov These reactions, often proceeding through one-pot procedures, have expanded the diversity of accessible thiopyran-fused polycyclic aromatic hydrocarbons (PAHs). acs.orgacs.orgnih.gov Recent reviews, covering the literature from 2013 to 2024, highlight a range of strategies for fusing thiopyran with other heterocycles like indole, quinoline, and pyridine, demonstrating the ongoing development in this area. rsc.org
| Synthetic Milestone | Description | Key Precursors/Catalysts | Significance |
| Hetero-Diels-Alder Reactions | A classical cycloaddition approach to form the thiopyran ring. nih.gov | 5-Arylidene-4-thioxo-2-thiazolidinones, Dienophiles. nih.gov | Fundamental method for constructing thiopyran-fused systems. |
| Pt(II)-Catalyzed Ring Expansion | Modern method involving intramolecular cycloisomerization to form a six-membered thiopyran from a five-membered thiophene. acs.orgacs.org | 2,5-di(1-en-3-ynyl)thiophene precursors, PtCl₂. acs.orgacs.org | Provides access to thiopyran cores from readily available thiophenes and expands the diversity of fused PAHs. acs.orgacs.orgnih.gov |
| Tandem/Domino Reactions | Multi-reaction sequences occurring under the same conditions to build complex fused systems. nih.gov | Varies depending on the specific transformation. | Efficient synthesis of polycyclic thiopyrano[2,3-d]thiazoles. nih.gov |
Significance of Cyclopenta B Thiopyran As a Unique Heteroarene Scaffold
Heterocyclic scaffolds are fundamental building blocks in organic chemistry, forming the core of a vast number of pharmaceuticals, natural products, and functional materials. researchgate.netrsc.org The functionalization of these scaffolds is a critical area of research for diversifying molecules and tuning their properties for specific applications. rsc.org In this context, cyclopenta[b]thiopyran has emerged as a particularly significant and unique heteroarene scaffold.
The primary significance of the this compound framework lies in its application as a building block for advanced organic materials, especially organic semiconductors. acs.orgacs.org Derivatives incorporating this scaffold exhibit a range of intriguing and highly desirable photophysical and electrochemical properties. acs.org These include:
Near-Infrared (NIR) Absorption: The ability to absorb light in the NIR region is crucial for applications in optoelectronics. acs.orgacs.org
Low Oxidation Potential and High-Energy HOMO Levels: These properties are beneficial for the development of hole-transporting materials in electronic devices. acs.orgacs.org
Excellent Electrochemical Stability: Stability is a key requirement for the longevity and performance of organic electronic devices. acs.org
These characteristics make this compound-based materials promising candidates for use in organic field-effect transistors (OFETs). acs.org Research has demonstrated that by carefully engineering the molecular structure, such as by attaching different alkyl or chloro-substituents to the core scaffold, it is possible to control the molecular packing in the solid state. acs.org This "crystal engineering" directly influences the charge carrier mobility of the material, a critical parameter for transistor performance. acs.org For instance, hole mobilities as high as 2.7 cm² V⁻¹ s⁻¹ have been achieved through such modifications. acs.org The development of synthetic routes, such as PtCl₂-catalyzed ring-expanding cycloaromatizations, has provided an effective pathway to incorporate the this compound unit into larger S- and Se-heteroarenes, further expanding its potential in creating novel organic semiconductors with unique electronic communication properties. acs.orgrsc.org
| Property | Significance in Materials Science | Relevant Application |
| Near-Infrared (NIR) Absorption | Allows for the material to interact with a broader range of the electromagnetic spectrum. acs.org | Organic Photovoltaics, Photodetectors |
| Low Oxidation Potential | Facilitates the removal of electrons (hole injection/transport). acs.org | Hole-Transporting Layer in OFETs and OLEDs |
| High-Energy HOMO | Contributes to efficient charge injection from electrodes. acs.org | Organic Semiconductors |
| Tunable Molecular Packing | Allows for the optimization of intermolecular interactions to enhance charge transport. acs.org | High-Performance Organic Field-Effect Transistors (OFETs) |
| Electrochemical Stability | Ensures long-term operational stability of devices. acs.org | Durable Organic Electronics |
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of cyclopenta[b]thiopyran derivatives. researchgate.netethernet.edu.et By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, chemists can piece together the precise arrangement of atoms and the connectivity within the molecule. ruc.dkmdpi.com
In the ¹H NMR spectra of this compound derivatives, such as substituted indeno[2,1-b]thiopyrans, protons on the aromatic and heterocyclic rings typically resonate in the downfield region, generally between δ 7.0 and 8.2 ppm. rsc.org The exact chemical shift and the splitting pattern (e.g., singlet, doublet, triplet) of each signal provide crucial information about the proton's local electronic environment and its proximity to neighboring protons. For instance, in 9-butyl-4-methyl-2-(p-tolyl)indeno[2,1-b]thiopyran, the proton at the 8-position appears as a doublet at δ 8.18 ppm, while the methyl protons of the tolyl group appear as a singlet at δ 2.44 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. rsc.org Aromatic and vinylic carbons in the this compound core typically appear in the range of δ 117 to 143 ppm. rsc.orgrsc.org The chemical shifts are sensitive to the substituents attached to the ring system. For example, the introduction of an electron-donating methoxy (B1213986) group results in characteristic shifts for the attached and nearby carbons. rsc.org The combination of ¹H and ¹³C NMR, often aided by two-dimensional techniques like COSY and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the proposed molecular structure. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Indeno[2,1-b]thiopyran Derivative. rsc.org Data recorded in CDCl₃. J values (coupling constants) are given in Hz.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 9-butyl-4-methyl-2-(p-tolyl)indeno[2,1-b]thiopyran | 8.18 (d, J = 7.7, 1H), 7.65–7.60 (m, 3H), 7.52 (t, J = 7.6, 1H), 7.31 (d, J = 7.8, 2H), 7.28 (s, 1H), 7.01 (s, 1H), 2.92 (t, J = 8.2, 2H), 2.87 (s, 3H), 2.44 (s, 3H), 1.77 (d, J = 7.2, 2H), 1.53–1.42 (m, 2H), 1.03–0.96 (m, 3H) | 142.2, 141.2, 139.7, 136.7, 135.7, 130.4, 129.9, 127.1, 126.8, 126.7, 125.4, 124.6, 123.5, 121.5, 121.0, 117.0, 30.5, 26.1, 23.3, 23.0, 21.6, 14.4 |
| 9-butyl-2-(4-methoxyphenyl)-4-methylindeno[2,1-b]thiopyran | 8.17 (d, J = 7.8, 1H), 7.68 (d, J = 6.9, 2H), 7.59 (d, J = 7.6, 1H), 7.50 (t, J = 7.5, 1H), 7.30 (t, J = 7.6, 1H), 7.03–6.93 (m, 3H), 3.88 (s, 3H), 2.88 (d, J = 19.1, 5H), 1.75 (t, J = 7.6, 2H), 1.50–1.44 (m, 2H), 1.00–0.98 (m, 3H) | 161.6, 142.1, 140.9, 136.8, 131.0, 130.4, 128.5, 126.7, 126.4, 125.4, 124.5, 123.4, 121.0, 120.3, 117.5, 117.0, 114.6, 54.3, 31.6, 25.3, 23.3, 21.9, 17.7 |
Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR)
Electronic absorption and emission spectroscopy, covering the ultraviolet (UV), visible, and near-infrared (NIR) regions, provides profound insights into the electronic structure of this compound compounds. nih.gov These spectra arise from transitions of electrons between different molecular orbitals, most notably from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov
A remarkable feature of many this compound-based systems is their ability to absorb light in the near-infrared (NIR) region. researchgate.netacs.orgacs.org This property is indicative of a small HOMO-LUMO gap, which is a desirable characteristic for applications in organic electronics. For example, S-heteroarenes containing the this compound moiety synthesized via platinum-catalyzed cycloisomerization exhibit significant NIR absorption. acs.org The extension of the π-conjugated system, for instance by fusing additional aromatic rings, can shift the absorption onset to even longer wavelengths, with some derivatives absorbing beyond 1100 nm. researchgate.net
The specific absorption maxima (λ_max) are sensitive to the molecular structure, including the nature and position of substituents. acs.org A series of angular-shaped heteroarenes based on this compound (designated C_n-SS) show similar photophysical properties, with strong absorption in the NIR region. acs.org The emission properties, studied by photoluminescence (PL) spectroscopy, are also crucial for understanding the behavior of these molecules in an excited state and for evaluating their potential in applications like organic light-emitting diodes (OLEDs). researchgate.net
Table 2: Photophysical and Electrochemical Data for Angular-Shaped this compound Derivatives (C_n-SS). acs.org Data recorded in dichloromethane (B109758) (DCM).
| Compound | Absorption λ_max (nm) | Emission λ_em (nm) | First Oxidation Potential E_ox¹ (V) |
|---|---|---|---|
| C₄-SS | 348, 513, 706, 778 | 813 | 0.40 |
| C₆-SS | 349, 513, 706, 778 | 812 | 0.40 |
| C₈-SS | 349, 513, 706, 778 | 812 | 0.40 |
| C₁₀-SS | 349, 513, 706, 778 | 812 | 0.40 |
Electrochemical Characterization Techniques
Electrochemical methods are vital for probing the redox properties of this compound derivatives and for determining their frontier molecular orbital energy levels. researchgate.netbohrium.com
Cyclic voltammetry (CV) is the primary technique used to investigate the oxidation and reduction processes of these compounds. acs.orgacs.org In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. This allows for the determination of the potentials at which the molecule undergoes oxidation (loses electrons) and reduction (gains electrons).
For many this compound derivatives, the first oxidation process is a key parameter of interest. acs.org These compounds often exhibit low oxidation potentials, signifying that they can be easily oxidized. acs.orgacs.org This ease of oxidation is directly related to the energy of the HOMO. For the C_n-SS series of compounds, the first oxidation potential (E_ox¹) was found to be consistently low at 0.40 V (versus Ag/Ag⁺), indicating high-energy HOMO levels that are largely unaffected by the length of the alkyl side chains. acs.org The stability of the oxidized species (radical cation) can also be assessed by the reversibility of the redox waves in the voltammogram. researchgate.netrsc.org
The data obtained from cyclic voltammetry can be directly correlated to the absolute energies of the HOMO and LUMO levels. upb.roimist.mastackexchange.com This is a crucial step in designing materials for electronic devices, as the alignment of these energy levels dictates charge injection and transport efficiency. acs.org
The HOMO energy is estimated from the onset potential of the first oxidation wave (E_ox^onset), while the LUMO energy is estimated from the onset of the first reduction wave (E_red^onset). upb.roimist.ma These potentials are typically measured relative to an internal standard with a known energy level, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. imist.maox.ac.uk The following empirical equations are commonly used for the calculation:
E_HOMO = -e [E_ox^onset - E_1/2(Fc/Fc⁺) + 4.8] (eV)
E_LUMO = -e [E_red^onset - E_1/2(Fc/Fc⁺) + 4.8] (eV)
Here, 4.8 eV is the absolute energy level of the Fc/Fc⁺ couple relative to the vacuum level. stackexchange.comox.ac.uk The difference between the HOMO and LUMO energies provides the electrochemical bandgap (E_g^el), which can be compared to the optical bandgap (E_g^opt) determined from the onset of the absorption spectrum. The high-lying HOMO levels calculated for many this compound derivatives confirm their electron-donating nature. acs.org
Table 3: Calculated HOMO/LUMO Energy Levels for this compound Derivatives. acs.org
| Compound | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Gap E_g^el (eV) | Optical Gap E_g^opt (eV) |
|---|---|---|---|---|
| C₈-SS | -4.99 | -3.18 | 1.81 | 1.43 |
| C₈-SS-Cl₂ | -5.04 | -3.29 | 1.75 | 1.45 |
| C₈-SS-Cl₃ | -5.06 | -3.32 | 1.74 | 1.45 |
| C₈-SS-Cl₄ | -5.11 | -3.39 | 1.72 | 1.45 |
Reactivity and Reaction Pathways of Cyclopenta B Thiopyran Systems
Intramolecular Cyclization and Rearrangement Reactions
Intramolecular reactions are fundamental in constructing the cyclopenta[b]thiopyran core and its derivatives. These reactions often proceed through the formation of new rings or the structural reorganization of existing frameworks.
A key synthetic route to aromatic this compound systems is through a platinum-catalyzed intramolecular ring-expanding cycloisomerization. acs.orgnih.gov This process starts from 1-acetyl-2-thienyl-substituted precursors, which, upon catalysis with platinum(II) chloride (PtCl₂), undergo an unexpected cycloaromatization to yield the this compound moiety. acs.orgnih.gov This method stands in contrast to more common 5-exo and 6-endo cyclization pathways and provides an effective means to access these unique S-heteroarenes. nih.gov
Another significant intramolecular cyclization is the Nazarov reaction, which has been adapted for the synthesis of saturated this compound systems. The substrates for this reaction are derived from the carbonylative coupling of thiolactone-derived vinyl triflates with alkenylboronic acids. thieme-connect.com In the presence of a Lewis acid, typically scandium(III) or indium(III) triflates, these substrates undergo a 4π-electrocyclization to form hexahydro-cyclopenta[b]thiopyrans in moderate to excellent yields. thieme-connect.com
Rearrangement reactions, which involve the migration of an atom or group within a molecule, are also observed in systems related to this compound. curlyarrows.commasterorganicchemistry.com For instance, the Dimroth rearrangement provides a pathway to functionalized pyridines from thiopyran precursors. Specifically, 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile reacts with morpholine (B109124) to yield a 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione. aun.edu.eg Furthermore, a (3 + 2) cycloaddition/sulfur rearrangement sequence has been developed using donor-acceptor cyclopropanes and indoline-2-thiones, catalyzed by Sn(OTf)₂, to produce functionalized 3-indolyl-4,5-dihydrothiophenes. acs.org
| Reaction Type | Precursor | Catalyst/Reagent | Product | Key Features |
| Intramolecular Ring-Expanding Cycloisomerization | 1-Acetyl-2-thienyl-substituted precursors | PtCl₂ | Aromatic this compound | Unexpected cycloaromatization pathway. acs.orgnih.gov |
| Nazarov Cyclization | Products of carbonylative coupling of vinyl triflates and alkenylboronic acids | Sc(OTf)₃ or In(OTf)₃ | Hexahydro-cyclopenta[b]thiopyran | Lewis acid-catalyzed 4π-electrocyclization. thieme-connect.com |
| Dimroth Rearrangement | 3-Amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile | Morpholine | Cyclopenta[c]pyridine-3-thione derivative | Rearrangement of the heterocyclic core. aun.edu.eg |
| Sulfur Rearrangement | Donor-acceptor cyclopropanes and indoline-2-thiones | Sn(OTf)₂ | 3-Indolyl-4,5-dihydrothiophenes | Involves a (3 + 2) cycloaddition followed by rearrangement. acs.org |
Pericyclic Reactions and Mechanistic Studies
Pericyclic reactions, which are concerted reactions proceeding through a cyclic transition state, are crucial in the synthesis and functionalization of thiopyran-containing systems. utdallas.edu These reactions, including cycloadditions and electrocyclic reactions, are noted for their high stereoselectivity and atom economy. nih.gov
The Hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the six-membered thiopyran ring. nih.gov In these reactions, a thiocarbonyl compound (the thiodienophile) reacts with a conjugated diene to form a dihydrothiopyran. nih.gov Both intermolecular and intramolecular versions of this reaction have been developed. For instance, phosphonic-substituted dithioformates can react with dienes like cyclopentadiene (B3395910) to yield cycloadducts with a thiopyran framework. nih.gov Mechanistic studies differentiate between concerted and stepwise [4+2] processes, providing insights into reaction dynamics. nih.gov
The Nazarov reaction, as mentioned previously, is a prime example of a pericyclic electrocyclic reaction in this system. thieme-connect.com It involves the 4π-conrotatory electrocyclization of a divinyl ketone system (or its heteroatomic equivalent) to form a cyclopentenone ring. thieme-connect.comresearchgate.net In the context of this compound synthesis, this reaction establishes the fused five-membered ring onto the thiopyran precursor. thieme-connect.com
Furthermore, the synthesis of certain thiopyran-fused polycyclic aromatic compounds is believed to proceed through a cascade of pericyclic reactions. researchgate.net Following an initial cyclization event, a series of photochemical or thermal sigmatropic rearrangements and thermal electrocyclic reactions can lead to the final aromatic product. researchgate.net
| Pericyclic Reaction | Reactants | Product Type | Mechanism |
| Hetero-Diels-Alder nih.gov | Thiocarbonyl compound + Conjugated diene | Dihydrothiopyran | Concerted or stepwise [4+2] cycloaddition |
| Nazarov Reaction thieme-connect.com | Divinyl ketone analogue (from vinyl triflate and alkenylboronic acid) | Hexahydro-cyclopenta[b]thiopyran | 4π-electrocyclization |
| Reaction Cascade researchgate.net | Dearomatized intermediate | Thiopyran-fused Polycyclic Aromatic Hydrocarbon | Sigmatropic rearrangements and electrocyclic reactions |
Electrophilic and Nucleophilic Substitution Patterns and Selectivity
The aromatic character of the this compound ring system allows it to undergo substitution reactions, although its reactivity is influenced by the electron-donating sulfur atom and the nature of the fused rings.
Electrophilic substitution reactions typically involve the attack of an electrophile on the electron-rich aromatic ring. rahacollege.co.in In thiophene (B33073), a related and simpler heterocycle, electrophilic substitution preferentially occurs at the C2 position due to the superior stabilization of the cationic intermediate. researchgate.net For the fused this compound system, the regioselectivity of electrophilic substitution would be a complex outcome of the activating effect of the sulfur atom and the electronic properties of the entire fused structure. Direct C-H arylation of thiopyran derivatives with aryl halides has been achieved, demonstrating a pathway for substitution on the thiopyran ring. rsc.org
Nucleophilic substitution reactions are also pertinent, particularly when the ring is activated by electron-withdrawing groups or in the form of a cationic species like a thiopyrylium (B1249539) salt. rsc.org Research on related fused systems provides insight into potential reactivity. For example, azuleno[2,1-b]quinolines bearing a chlorine substituent readily undergo aromatic nucleophilic substitution with secondary amines. researchgate.net This suggests that halogenated cyclopenta[b]thiopyrans could be valuable intermediates for introducing nucleophiles. Patents have also noted the use of nucleophilic substitution reactions in the synthesis of complex molecules containing a thiopyran moiety. google.comgoogle.com
| Substitution Type | Reactant | Reagent | Product | Notes |
| Electrophilic Substitution (C-H Arylation) | Thiopyran derivative | Aryl halide, Pd catalyst | Arylated thiopyran | Direct functionalization of the thiopyran ring. rsc.org |
| Nucleophilic Substitution | Halogenated this compound (hypothetical) | Nucleophile (e.g., amine) | Substituted this compound | Reactivity inferred from related fused systems. researchgate.net |
Heteroatom-Directed Reactivity
The sulfur heteroatom is not a passive component of the this compound ring system; it actively directs the molecule's reactivity and defines its electronic properties. The electron-rich nature of the sulfur atom significantly influences reaction pathways and outcomes.
In the Lewis acid-catalyzed Nazarov reaction, the rate of electrocyclization is dependent on the identity of the heteroatom, with sulfur influencing the reaction kinetics compared to its oxygen or nitrogen analogues. thieme-connect.com The sulfur atom's ability to stabilize adjacent carbocations or participate in charge delocalization is a key factor.
The electronic influence of sulfur is also evident in the synthesis of extended π-conjugated systems. In platinum-catalyzed ring-expansion reactions, the sulfur atom is integral to the mechanism that leads to the aromatic this compound core. rsc.org In larger macrocycles containing dibenzo[b,d]thiophene units, the electron-rich sulfur atoms raise the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This electronic perturbation affects the molecule's photophysical and electrochemical properties, such as its absorption spectrum and redox potentials. bohrium.com
Furthermore, the sulfur atom can directly participate in reactions. It can act as a nucleophile or, in its oxidized forms (e.g., sulfoxide, sulfone), can function as an electrophilic center or an electron-withdrawing group that activates the ring for other transformations. rsc.org This dual reactivity is a hallmark of sulfur-containing heterocycles.
Advanced Applications of Cyclopenta B Thiopyran Based Materials
Organic Semiconductors for Field-Effect Transistors (OFETs)
The development of high-performance organic field-effect transistors (OFETs) is crucial for the advancement of flexible and low-cost electronics. Cyclopenta[b]thiopyran derivatives have been identified as a promising class of organic semiconductors for this purpose. acs.orgacs.org Their angular-shaped molecular structure and tunable electronic properties offer a versatile platform for designing efficient charge transport materials. acs.org
Design of Charge Transport Materials
The design of effective charge transport materials based on this compound involves strategic chemical modifications to influence their solid-state packing and electronic characteristics. acs.org A notable approach is the synthesis of angular-shaped heteroarenes incorporating the this compound core. acs.orgacs.org These materials are rendered soluble and processable by the introduction of linear alkyl groups of varying lengths. acs.org
One such series of compounds, denoted as Cn-SS (where n = 4, 6, 8, 10), has been synthesized to investigate the effect of alkyl chain length on material properties. acs.org Further refinement of these materials has been achieved through the selective introduction of chlorine atoms at different positions on the aromatic backbone, leading to the C8-SS-Clm (m = 2, 3, 4) series. acs.org These modifications are intended to fine-tune the intermolecular interactions and, consequently, the charge transport capabilities of the resulting materials. acs.org All these S-heteroarenes exhibit intriguing photophysical and electrochemical properties, such as near-infrared absorption and high-energy levels of the highest occupied molecular orbitals (HOMO). acs.org
Another designed derivative, 7,14-dioctylnaphtho[2,1-f:6,5-f']bis(cyclopentane[b]thiopyran) (C8-SS), has been specifically developed for use in organic field-effect transistors. acs.org The design of these molecules often aims to achieve a balance between solubility for solution processing and strong intermolecular electronic coupling in the solid state for efficient charge transport. acs.org
Influence of Molecular Packing and Crystal Structure on Charge Mobility
The charge carrier mobility in organic semiconductors is profoundly influenced by the molecular packing and crystal structure in the solid state. acs.org Even with identical π-conjugated skeletons, different this compound-based S-heteroarenes can exhibit vastly different molecular packing arrangements, which is a key determinant of their charge carrier mobilities. acs.org
For the Cn-SS series, the length of the pendant alkyl chains plays a crucial role in dictating the molecular packing. A moderate alkyl length, as seen in C8-SS, was found to yield the highest hole mobility of 1.1 cm² V⁻¹ s⁻¹. acs.org This suggests an optimal balance is required to facilitate favorable intermolecular π-π stacking without introducing excessive disorder from long, flexible chains.
The introduction of chlorine atoms in the C8-SS-Clm series leads to significant changes in the crystal structure. acs.org The chlorine substituents can induce shorter intermolecular H···S contacts and reduce the interplanar distances between molecules. acs.org This "crystal engineering" approach has proven effective in enhancing charge transport. Further control over the crystal structure can be exerted by the choice of crystallization solvent. For instance, using chlorine-containing solvents like chloroform (B151607) and chlorobenzene (B131634) can lead to different packing structures for the same C8-SS-Clm molecule due to intermolecular interactions between the solute and solvent molecules. acs.org This meticulous control over the crystal structure through a combination of chemical modification and solvent selection allowed for a significant improvement in hole mobility, reaching a maximum of 2.7 cm² V⁻¹ s⁻¹ for C8-SS-Cl2 crystallized from chlorobenzene. acs.org
The molecular packing of C8-SS is characterized by π···π and S···π interactions, which contribute to its high hole mobility and conductivity. acs.orgnih.gov The coplanar conjugated structure facilitates these interactions, which are essential for efficient charge transport. acs.org
| Compound | Modification | Crystallization Solvent | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| C8-SS | Octyl chains | Not specified | 1.1 | acs.org |
| C8-SS-Cl2 | Octyl chains, 2 chlorine atoms | Chlorobenzene | 2.7 | acs.org |
| PVK (control) | - | Not applicable | 2.44 × 10⁻⁶ | nih.gov |
| PVK:C8-SS | C8-SS doped | Not applicable | 1.73 × 10⁻⁴ | nih.gov |
| C8-SS (2D single crystal) | - | Glycerol surface | up to 5.7 | acs.org |
Thin-Film Transistor Fabrication and Performance
The fabrication of thin-film transistors (TFTs) using this compound-based materials has demonstrated their potential for high-performance electronic devices. acs.org Both two-dimensional (2D) and microrod single crystals of the derivative 7,14-dioctylnaphtho[2,1-f:6,5-f']bis(cyclopentane[b]thiopyran) (C8-SS) have been grown and incorporated into OFETs. acs.org
OFETs based on 2D single crystals of C8-SS have shown superior performance compared to those based on microrod single crystals, particularly in terms of contact resistance. acs.org The significantly reduced contact resistance in the 2D OFETs is attributed to the minimal thickness of the 2D single crystal. acs.org These devices exhibit high operational stability and a remarkable channel mobility of up to 5.7 cm²/V·s. acs.org
Optoelectronic Devices
The unique electronic structure of this compound derivatives also makes them suitable for applications in optoelectronic devices, where the interaction with light is central to their function. acs.org
Near-Infrared Absorbing Materials
Several this compound-based heteroarenes exhibit the intriguing property of absorbing light in the near-infrared (NIR) region. acs.orgacs.org This characteristic is a direct consequence of their electronic structure, which can be tuned through chemical synthesis. acs.org For instance, S-heteroarenes containing this compound moieties synthesized via an intramolecular ring-expanding cycloisomerization demonstrate notable NIR absorption. acs.org This property, combined with their low oxidation potential and excellent electrochemical stability, makes them valuable building blocks for organic semiconductors with unique optical properties. acs.orgnih.gov The extension of the π-conjugation in these molecules is a key strategy to shift their absorption into the NIR spectrum. researchgate.net
Quantum-Dot Light-Emitting Diodes (QLEDs)
The performance of blue quantum-dot light-emitting diodes (QLEDs) is often limited by imbalanced charge injection, specifically a deficiency of holes due to the low mobility of hole transport materials. acs.orgnih.gov this compound derivatives have been successfully employed to address this challenge. acs.orgnih.gov
An angular-shaped heteroarene based on this compound, C8-SS, has been used to modify the hole transport layer (HTL) made of poly-N-vinylcarbazole (PVK) in blue QLEDs. acs.orgnih.gov The high hole mobility of C8-SS, stemming from its favorable π···π and S···π interactions, significantly enhances the hole mobility of the PVK:C8-SS blend. acs.orgnih.gov The hole mobility was increased by two orders of magnitude, from 2.44 × 10⁻⁶ cm² V⁻¹ s⁻¹ for pure PVK to 1.73 × 10⁻⁴ cm² V⁻¹ s⁻¹ for the PVK:C8-SS composite. nih.gov
| Device | Hole Transport Layer | Peak External Quantum Efficiency (EQE) | Peak Power Efficiency (PE) | Turn-on Voltage (V) | Reference |
|---|---|---|---|---|---|
| Control | PVK | 10.71% | 2.76 lm/W | Not specified | cardiff.ac.uk |
| Optimized | PVK:C8-SS | 19.02% | 7.31 lm/W | 3.2 | nih.govcardiff.ac.uk |
Molecular Switching and Sensor Applications
The unique electronic and photophysical properties of this compound derivatives make them promising candidates for applications in molecular switching and sensors. researchgate.netbohrium.com These materials can exhibit changes in their properties in response to external stimuli such as light, acid, or base, functioning as molecular-level switches.
Thiopyran-fused polycyclic aromatic hydrocarbons (PAHs) that contain the this compound core have demonstrated notable halochromic properties. bohrium.com These compounds can act as fluorescence "off-on" switches when treated with acid and base. bohrium.com Upon protonation, a significant change in the electronic structure occurs, leading to a visible alteration in their optical properties, such as color and fluorescence. researchgate.net For instance, certain S-fused PAHs bearing this compound moieties show significant halochromism in both solution and solid states. researchgate.net When a proton is introduced, it typically incorporates onto the cyclopentadiene (B3395910) ring, while the positive charge becomes localized on the thiopyrylium (B1249539) ring, causing the observable optical changes. researchgate.net
Furthermore, the azulene-like electronic structure of this compound contributes to its potential in these applications. researchgate.net Azulene (B44059) and its derivatives are known for their prospective use in molecular switching and sensors due to their distinct chemical and photophysical characteristics. researchgate.net The development of S-heteroarenes containing this compound moieties has led to materials with intriguing properties like near-infrared absorption and excellent electrochemical stability, which are desirable for advanced sensor and switching device development. acs.org The ability to fine-tune these properties through chemical synthesis provides a pathway to create tailored molecular sensors. For example, cyclophane-based sensor models have been proposed that detect specific substances through changes in conductance, a principle that could be adapted to this compound systems. nih.gov
Crystal Engineering and Supramolecular Assembly
Crystal engineering and the principles of supramolecular assembly are pivotal in harnessing the full potential of this compound-based materials for electronic applications. acs.orgresearchgate.net By carefully designing and controlling the arrangement of molecules in the solid state, it is possible to dictate the material's bulk properties, such as charge carrier mobility. acs.org Supramolecular chemistry, which focuses on non-covalent interactions, provides the tools to build complex, ordered structures from individual molecular units. nih.gov
The angular shape of many this compound derivatives is a key feature that can be exploited in crystal engineering. acs.org Researchers have successfully synthesized series of these S-heteroarenes with various substituents to systematically study how molecular structure influences solid-state packing and, consequently, electronic performance. acs.org This approach allows for the construction of functional organic semiconductors for applications like field-effect transistors. acs.org
The control over molecular packing is a critical aspect of crystal engineering for this compound-based materials. Even molecules with identical π-conjugated skeletons can exhibit vastly different molecular packing structures, which directly determines their charge transport characteristics. acs.org
One strategy to control molecular packing involves the modification of peripheral substituents on the this compound core. In a study on angular-shaped heteroarenes, two series of compounds were synthesized: one with varying linear alkyl group lengths (Cn-SS) and another with chlorine atoms at different positions (C8-SS-Clm). acs.org While all the synthesized compounds showed similar photophysical and electrochemical properties in solution, their solid-state arrangements differed significantly. acs.org The length of the pendant alkyl chains was found to be a determining factor for charge carrier mobility, with a moderate length yielding the best performance in the Cn-SS series. acs.org This demonstrates that subtle changes to the molecular structure can guide the self-assembly process towards more electronically favorable packing motifs. acs.org
The table below summarizes how modifications to the molecular structure of this compound derivatives influence their crystal packing and electronic properties.
| Compound Series | Structural Modification | Effect on Molecular Packing | Resulting Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| Cn-SS (n=4, 6, 8, 10) | Varying length of linear alkyl groups | Alkyl chain length dictates the intermolecular arrangement and packing density. | 1.1 for C₈-SS (optimal length) | acs.org |
| C₈-SS-Clm (m=2, 3, 4) | Introduction of chlorine atoms at different positions | Leads to shortened intermolecular contacts and reduced interplane distances, altering the packing structure. | Up to 2.7 for C₈-SS-Cl₂ (crystallized from chlorobenzene) | acs.org |
The specific arrangement of molecules within a crystal is governed by a complex interplay of non-covalent intermolecular interactions. In this compound-based systems, interactions such as hydrogen-sulfur (H···S) contacts and π-π stacking are crucial in defining the supramolecular architecture. researchgate.netacs.org
The introduction of heteroatoms like sulfur provides opportunities for specific intermolecular contacts that can be exploited in crystal engineering. For instance, the incorporation of chlorine atoms into the C₈-SS structure resulted in shortened intermolecular H···S contacts. acs.org These shorter contacts, along with reduced distances between the π-conjugated planes, contribute to improved electronic coupling between adjacent molecules. acs.org
Similarly, π-π and S-π interactions are vital for facilitating charge transport. nih.govacs.org In the case of the high-mobility derivative C₈-SS, coplanar conjugated π-π and S-π interactions are credited with its performance. nih.gov When C₈-SS is blended with another polymer like PVK, intermolecular S-π and S-S interactions lead to a significant overlap of the highest occupied molecular orbitals (HOMOs) between neighboring molecules, enhancing hole mobility. nih.govacs.org These interactions create effective pathways for charge carriers to move through the material. nih.govacs.org
The table below details the key intermolecular interactions observed in this compound derivatives and their impact on the material's properties.
| Interaction Type | Description | Effect on Crystal Structure | Impact on Electronic Properties | Reference |
|---|---|---|---|---|
| H···S Contacts | Weak hydrogen bonds between a hydrogen atom and a sulfur atom of a neighboring molecule. | Shortens intermolecular distances, influencing packing density. | Enhances electronic coupling and can improve charge mobility. | acs.org |
| π···π Interactions | Attractive, noncovalent interactions between aromatic rings. | Promotes stacking of the conjugated cores, creating pathways for charge transport. | Crucial for high charge carrier mobility. | nih.govacs.org |
| S···π Interactions | Interaction between a sulfur atom and the π-system of an adjacent molecule. | Contributes to the overall molecular packing and orbital overlap. | Facilitates hole transport and increases hole transport mobilities. | nih.govacs.org |
| S···S Interactions | Interaction between sulfur atoms of adjacent molecules. | Results in significant overlap of HOMOs between neighboring molecules. | Enhances intramolecular charge transfer interactions, leading to increased hole transport mobilities. | nih.govacs.org |
The choice of solvent used during the crystallization process can have a profound impact on the resulting crystal structure and morphology of molecular materials. mdpi.compku.edu.cn This phenomenon, known as solvent-induced crystallization, is a powerful tool in the crystal engineering of this compound derivatives. acs.org The mechanism generally involves the diffusion of solvent molecules into the material, which increases the mobility of the polymer chains and allows them to arrange into an ordered, crystalline state. mdpi.com
A striking example of solvent-induced crystallization control was observed with chlorinated derivatives of C₈-SS (C₈-SS-Clm). acs.org When chlorine-containing solvents like chloroform and chlorobenzene were used for crystallization, single crystals with different packing structures were obtained. acs.org This effect is attributed to specific intermolecular interactions occurring between the solute (the this compound derivative) and the solvent molecules during the self-assembly process. acs.org By carefully selecting the crystallization solvent, it was possible to produce a crystal form of C₈-SS-Cl₂ with a hole mobility of 2.7 cm² V⁻¹ s⁻¹, a significant improvement over other polymorphs. acs.org This highlights that solvent choice is a critical parameter for optimizing the charge transport characteristics of these organic semiconductors. acs.org
The following table illustrates the effect of different solvents on the crystallization and properties of this compound derivatives.
| Compound | Crystallization Solvent | Observed Effect | Resulting Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| C₈-SS-Clm | Chloroform | Produces single crystals with a specific packing structure due to solute-solvent interactions. | Varies with the specific chlorinated derivative and packing. | acs.org |
| C₈-SS-Cl₂ | Chlorobenzene | Yields a different crystal packing structure compared to other solvents, leading to optimized performance. | 2.7 | acs.org |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Structural Diversification
The exploration of cyclopenta[b]thiopyran's potential is intrinsically linked to the ability to synthesize a wide array of derivatives with tailored properties. Future research will likely focus on the development of novel synthetic methodologies that offer greater efficiency, versatility, and control over the molecular architecture. While classical methods such as the Paal-Knorr thiophene (B33073) synthesis provide a basis, more advanced strategies are needed for intricate functionalization. wikipedia.org
One promising direction is the use of metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the this compound core. researchgate.net Techniques like Suzuki-Miyaura, Stille, and direct C-H arylation could enable the facile incorporation of aryl, heteroaryl, and other functional groups, thereby modulating the electronic and photophysical properties of the resulting molecules. researchgate.net Furthermore, the development of one-pot, multi-component reactions will be crucial for building libraries of complex this compound derivatives in a time- and resource-efficient manner. nih.gov These advanced synthetic tools will be instrumental in creating a diverse chemical space for screening and identifying compounds with optimized performance for specific applications.
Moreover, divergent synthetic strategies starting from a common functionalized precursor, such as a hydroxy-substituted thieno[3,4-b]thiophene-2-carboxylate, could be adapted for the this compound system. rsc.org This approach would allow for the modular assembly of a wide range of derivatives, facilitating systematic studies of structure-property relationships. rsc.org
Advanced Computational Design of High-Performance Materials
Computational chemistry is set to play an increasingly pivotal role in accelerating the discovery and design of high-performance materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the electronic structure, molecular orbitals (HOMO-LUMO levels), and excited-state properties of novel derivatives before their synthesis. researchgate.netresearchgate.net This predictive power allows for the in-silico screening of large numbers of virtual compounds, identifying the most promising candidates for targeted synthesis and experimental validation. nih.gov
Future computational efforts will likely focus on several key areas. Firstly, developing accurate models to predict the impact of various substituents and their positions on the electronic and optical properties of the this compound core will be essential. researchgate.net Secondly, simulations of molecular packing and intermolecular interactions in the solid state will be crucial for designing materials with enhanced charge transport properties for applications in organic electronics. researchgate.net The use of more advanced theoretical methods, such as many-body perturbation theory (e.g., GW approximation and Bethe-Salpeter equation), could provide even more accurate predictions of electronic and optical properties. arxiv.org By combining computational design with synthetic efforts, researchers can more efficiently navigate the vast chemical space of this compound derivatives to identify materials with tailored functionalities.
Exploration in New Functional Devices and Technologies
The inherent electronic properties of thiophene-based materials make them highly attractive for a range of functional devices. neu.edugoogle.combohrium.com The this compound scaffold, as a member of this family, is expected to find applications in various areas of organic electronics and optoelectronics.
One of the most promising applications is in Organic Light-Emitting Diodes (OLEDs) . The tunable fluorescence of thiophene derivatives suggests that this compound-based materials could be engineered as efficient emitters or charge-transport layers in OLEDs. nbinno.comrsc.orgresearchgate.net By modifying the molecular structure, it is possible to tune the emission color and improve quantum yields. researchgate.net
Another key area is Organic Field-Effect Transistors (OFETs) . The planarity and potential for strong intermolecular interactions in fused thiophene systems are advantageous for achieving high charge carrier mobility. mdpi.com this compound derivatives could be designed to exhibit either p-type or n-type semiconductor behavior, making them versatile components for organic circuits.
Furthermore, in the realm of renewable energy, this compound-based compounds could be explored as donor or acceptor materials in Organic Photovoltaics (OPVs) . mdpi.com The ability to tune the HOMO-LUMO energy levels is critical for optimizing the efficiency of charge separation and collection in solar cells. mdpi.com
The development of this compound-based materials for these applications will require a concerted effort in molecular design, synthesis, and device fabrication and characterization.
Integration with Hybrid and Nanomaterials
The integration of this compound derivatives with other material classes, particularly nanomaterials, opens up new avenues for creating advanced hybrid materials with synergistic properties. Thiophene-based nanoparticles (TNPs) have already shown utility in various nanotechnological applications, including electronics, optoelectronics, and sensing. researchgate.net
Future research could explore the synthesis of This compound-functionalized nanoparticles . For instance, grafting these molecules onto the surface of silica-coated iron oxide nanoparticles could lead to novel materials for environmental remediation, such as the removal of heavy metal ions from water. nih.gov The sulfur atom in the thiophene ring can act as a soft Lewis base, providing selectivity for binding to certain metal ions. nih.gov
Another exciting prospect is the development of This compound-based polymers for nanoparticle formulation . These polymers could be used to encapsulate therapeutic agents, leading to novel drug delivery systems with enhanced efficacy and targeted release. For example, derivatives of the related tetrahydrobenzo[b]thiophene have been formulated into PLGA nanoparticles for anticancer applications. nih.gov
The creation of hybrid materials by combining this compound derivatives with materials like graphene or carbon nanotubes could also lead to novel composites with enhanced electrical conductivity and mechanical strength, suitable for a range of applications in flexible electronics and sensors.
Elucidation of Complex Structure-Property-Performance Relationships for Optimized Functionality
A deep understanding of the relationship between the molecular structure of this compound derivatives, their resulting material properties, and their performance in specific applications is paramount for the rational design of next-generation materials. Future research will need to systematically investigate these complex relationships to enable the fine-tuning of material functionality.
Advanced characterization techniques, such as single-crystal X-ray diffraction, atomic force microscopy, and various spectroscopic methods, will be essential for probing the solid-state packing and morphology of this compound-based materials. This information, when correlated with device performance data, will provide a comprehensive picture of the structure-property-performance landscape. By establishing these fundamental relationships, researchers will be able to develop predictive models that guide the design of this compound derivatives with optimized functionality for a given application.
Q & A
Q. What are the most reliable synthetic methodologies for preparing cyclopenta[b]thiopyran derivatives?
this compound derivatives are typically synthesized via multi-component, one-pot reactions under catalyst-free or glycerol-mediated conditions. For example, a pseudo five-component reaction using aldehydes and active methylene compounds in glycerol as a green solvent can yield 4H-thiopyrans with high efficiency. Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical for reproducibility . Characterization of products via and NMR, along with mass spectrometry, ensures structural validation .
Q. How should researchers characterize this compound derivatives to confirm structural identity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : and NMR can identify substituent patterns and ring conformations. For example, vicinal coupling constants in NMR help distinguish cis/trans isomers .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights. Reference databases like the EPA/NIH Mass Spectral Data Base provide comparative fragmentation patterns for thiopyrans .
- Elemental Analysis : Validates purity and stoichiometry, particularly for novel derivatives .
Q. What are the common applications of this compound in medicinal chemistry research?
this compound scaffolds are explored for bioactivity due to their structural similarity to natural products. For instance, derivatives functionalized with amino or carbonyl groups show potential as kinase inhibitors or antimicrobial agents. Researchers should screen derivatives against target proteins (e.g., via molecular docking) and validate activity using in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound isomers?
Discrepancies in spectral data (e.g., conflicting CAS registry entries for cyclopenta[b]- vs. [c]thiopyrans) require systematic validation:
- Comparative Analysis : Cross-reference NMR chemical shifts and mass fragmentation patterns with published data .
- Computational Modeling : Density Functional Theory (DFT) calculations predict and chemical shifts to validate experimental data .
- X-ray Crystallography : Definitive structural confirmation for ambiguous cases .
Q. What mechanistic insights explain the formation of cyclopenta[b]thiopyrans via relay catalysis?
Relay catalytic systems (e.g., Au(I)/Brønsted acid) enable sequential transformations. For example, in the synthesis of cyclopenta[b]indole-thiopyran hybrids, gold catalysis generates indolylmethyl cations, which undergo cation-ene reactions with 1,3-dicarbonyls. Brønsted acids then facilitate intramolecular Friedel–Crafts cyclization. Kinetic studies and intermediate trapping (e.g., using quenching agents) are key to elucidating these pathways .
Q. How can researchers assess the aromaticity of this compound rings computationally?
Nucleus-Independent Chemical Shifts (NICS) are a robust metric. A NICS(1)zz scan (1 Å above the ring plane) quantifies aromaticity: negative values indicate aromatic character. For cyclopenta[b]thiopyrans, NICS values often correlate with electron delocalization in the thiopyran ring, influenced by substituents like sulfones .
Q. What strategies optimize the regioselectivity of this compound functionalization?
Regioselectivity in electrophilic substitution depends on:
- Electronic Effects : Electron-donating groups (e.g., -NH) direct electrophiles to specific positions.
- Steric Control : Bulky substituents hinder access to crowded sites.
- Catalytic Templates : Chiral auxiliaries or transition-metal catalysts (e.g., Pd) can enforce selectivity in asymmetric synthesis .
Methodological Guidelines
Q. How should researchers design experiments to ensure reproducibility of this compound syntheses?
- Detailed Protocols : Include exact reagent grades, solvent purification methods, and reaction monitoring techniques (e.g., TLC, GC-MS) .
- Control Experiments : Test catalyst-free conditions to rule out side reactions.
- Data Archiving : Publish raw spectral data and crystallographic files in supplementary materials .
Q. What computational tools are recommended for modeling this compound reactivity?
- Software : Gaussian (for DFT/NICS), AutoDock (for docking studies).
- Parameters : Use the B3LYP/6-31G(d) basis set for geometry optimization and frequency calculations .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity data across this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
